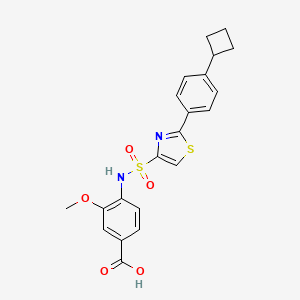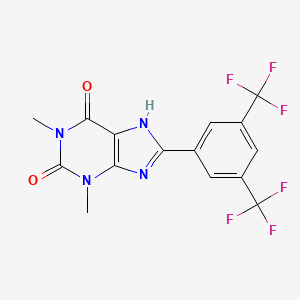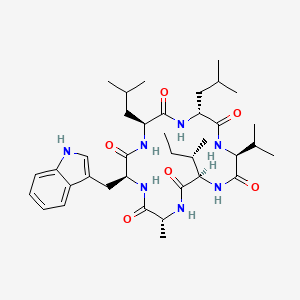
Baceridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baceridin is a cyclic hexapeptide isolated from the culture medium of a plant-associated Bacillus strain. It has shown moderate cytotoxicity and weak activity against Staphylococcus aureus. This compound is also identified as a proteasome inhibitor that can impede cell cycle progression and induce apoptosis in tumor cells via a p53-independent pathway .
Méthodes De Préparation
Baceridin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and a base such as DIPEA. After the peptide chain is assembled, it is cyclized to form the cyclic hexapeptide structure .
Industrial production of this compound involves fermentation of the Bacillus strain in a suitable culture medium, followed by extraction and purification of the peptide. The fermentation process is optimized to maximize the yield of this compound, and the purification steps may include techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Baceridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with others to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .
Applications De Recherche Scientifique
Baceridin has several scientific research applications:
Chemistry: this compound is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: It serves as a tool for studying proteasome inhibition and its effects on cell cycle progression and apoptosis.
Medicine: this compound’s cytotoxic properties make it a potential candidate for cancer research, particularly in developing new anticancer therapies.
Mécanisme D'action
Baceridin exerts its effects by inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in tumor cells. This process is independent of the p53 pathway, making this compound effective even in cells with p53 mutations .
Comparaison Avec Des Composés Similaires
Baceridin is unique among cyclic peptides due to its specific amino acid sequence and proteasome inhibitory activity. Similar compounds include:
Gramicidin A and B: These peptides also display high hydrophobicity and antimicrobial activity but differ in their amino acid composition and mechanism of action.
Other antimicrobial peptides: This compound shares structural similarities with other antimicrobial peptides but stands out due to its specific proteasome inhibition and cytotoxic properties .
Propriétés
Formule moléculaire |
C37H57N7O6 |
|---|---|
Poids moléculaire |
695.9 g/mol |
Nom IUPAC |
(3R,6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1 |
Clé InChI |
KULVZQUHMGDNPX-ZNXHFMEESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


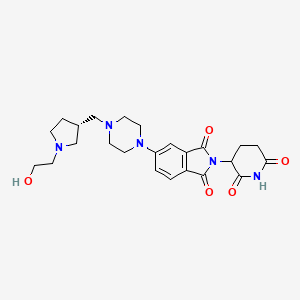
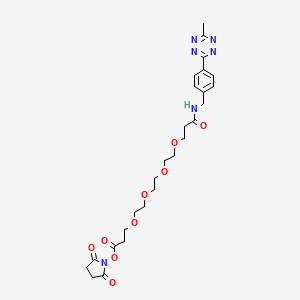
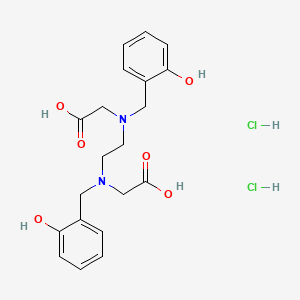
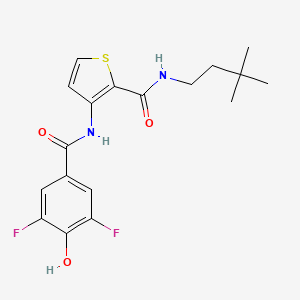
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
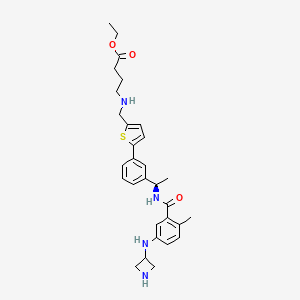
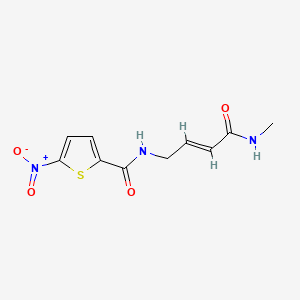
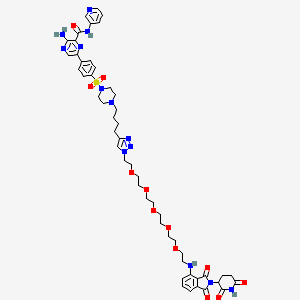
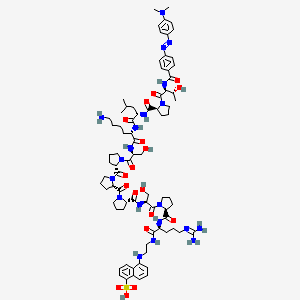

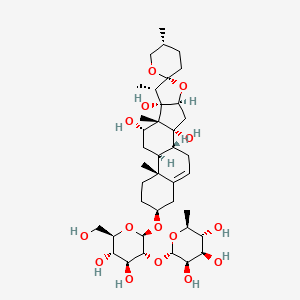
![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
